molecular formula C8H8BrCl B169440 2-Bromo-5-chloro-1,3-dimethylbenzene CAS No. 103724-99-8

2-Bromo-5-chloro-1,3-dimethylbenzene

Cat. No. B169440
M. Wt: 219.5 g/mol
InChI Key: CFMPIQSLDJXNPD-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-1,3-dimethylbenzene is an organic compound with the molecular formula C8H8BrCl . It is used in the synthesis of 2,5,2′,5′-tetrakis methylbiphenyl via Yamamoto coupling reaction .


Synthesis Analysis

The specific preparation method for 2-bromo-5-chloro-1,3-dimethylbenzene may involve the methylation of bromobenzene in the presence of chlorine gas, followed by bromination of the chlorine atom .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-chloro-1,3-dimethylbenzene is represented by the InChI code 1S/C8H8BrCl/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3 .


Chemical Reactions Analysis

2-Bromo-5-chloro-1,3-dimethylbenzene can participate in the chemical reactions of halogenated aromatic hydrocarbons, such as the substitution reaction of aromatic hydrocarbons, iodination reaction, etc .


Physical And Chemical Properties Analysis

This compound is a clear to light yellow liquid . It has a density of 1.5±0.1 g/cm³, a boiling point of 243.5±35.0 °C, a vapour pressure of 0.1±0.5 mmHg at 25°C, and a flash point of 119.9±16.0 °C .

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

2-Bromo-5-chloro-1,3-dimethylbenzene and its derivatives have been explored significantly in the field of organic chemistry. For instance, the bromination of 1,4-dimethoxy-2,3-dimethylbenzene under various conditions resulted in the synthesis of novel bromination products. One such product, the 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene, was characterized and its crystal structure was determined. This compound and its derivatives, like 2,3-bis(bromomethyl)-1,4-dimethoxybenzene, have been utilized to synthesize sulfur-containing quinone derivatives, showcasing their potential in chemical synthesis (Aitken, Jethwa, Richardson, & Slawin, 2016).

Moreover, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound closely related to 2-Bromo-5-chloro-1,3-dimethylbenzene, was highlighted as a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors, showcasing its significance in pharmaceutical manufacturing. The synthesis process involved several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, demonstrating a scalable and cost-effective approach (Zhang, Ma, Shan, Zhang, Li, & Liu, 2022).

Industrial and Specialty Applications

Derivatives of 2-Bromo-5-chloro-1,3-dimethylbenzene have found applications in diverse industrial and specialty chemical processes. For example, 3‐Bromo‐1‐chloro‐5,5‐dimethyl‐2,4‐imidazolidinedione, a compound with structural similarities, has been used primarily as a germicide, fungicide, and disinfectant. Its applications in organic synthesis, especially in transition metal-catalyzed reactions, have been explored due to its mild oxidizing ability (Shi & Zhou, 2015).

Contributions to Material Science

In the realm of material science, compounds related to 2-Bromo-5-chloro-1,3-dimethylbenzene have contributed significantly. For instance, the study of the photochemical reactions of acyl iodides with aryl halides, including 4-bromo-1,2-dimethylbenzene, led to the discovery of new paramagnetic and semiconducting materials. These findings open up new possibilities for the development of organic magnetic materials and advance the field of polymer chemistry (Voronkov et al., 2013).

Safety And Hazards

2-Bromo-5-chloro-1,3-dimethylbenzene is harmful by inhalation, in contact with skin, and if swallowed . It can cause skin and eye irritation, and may cause respiratory irritation . In case of accidental contact, rinse the affected area immediately with water. If accidentally inhaled or ingested, seek medical attention immediately .

Relevant Papers Relevant papers related to 2-Bromo-5-chloro-1,3-dimethylbenzene can be found in the references provided by Sigma-Aldrich and Chemsrc . Please refer to these sources for more detailed information.

properties

IUPAC Name

2-bromo-5-chloro-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMPIQSLDJXNPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415941
Record name 2-bromo-5-chloro-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chloro-1,3-dimethylbenzene

CAS RN

103724-99-8
Record name 2-bromo-5-chloro-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-chloro-1,3-dimethylbenzene
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Synthesis routes and methods

Procedure details

To an initial charge of 65 ml of 48% aqueous HBr are added, in portions, 15.56 g [0.1 mol] of 4-chloro-2,6-dimethylaniline. The resulting thick suspension is stirred at 80° C. for 15 minutes. It is then cooled to −10° C., and a solution of 8 g [0.116 mol] of NaNO2 in 35 ml of water is added dropwise within approx. 40 minutes at such a rate that the temperature does not exceed −5° C. 80 mg of sulphamic acid are added. Then the suspension of the diazonium salt cooled to −10° C. is metered within about 25 minutes into a solution, heated to 80° C., of 28.6 g [0.103 mol] of FeSO4×7H20 in 65 ml of 62% aqueous HBr. The reaction mixture is then stirred at 80° C. for another 1 hour, allowed to cool to room temperature and admixed with 125 ml of water, the phases are separated and the aqueous phase is extracted three times with 50 ml each time of methylene chloride. The combined organic phases are washed twice with 25 ml each time of water, dried and concentrated under reduced pressure. This gives 17.2 g of an oil which, according to GC, contains 95.6% 4-chloro-2,6-dimethylbromobenzene (75% of theory).
Quantity
15.56 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
80 mg
Type
reactant
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
FeSO4
Quantity
28.6 g
Type
reactant
Reaction Step Five
Name
Quantity
65 mL
Type
reactant
Reaction Step Five
Name
Quantity
65 mL
Type
reactant
Reaction Step Six
Name
Quantity
125 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Ono, Y Tanaka, K Sugimoto, S Kinubari, H Kawai - ACS omega, 2022 - ACS Publications
The synthesis of endo-functionalized cyclic oligophenylenes in which adjacent benzene rings are perpendicular to one another is described. Annulation precursors, OH- or NH 2 -…
Number of citations: 6 pubs.acs.org
W Li - 2019 - summit.sfu.ca
Four novel and sterically-protected arylene imidazole monomers were prepared by the Debus-Radziszewski imidazolium synthesis. Homopolymerization of these monomers was …
Number of citations: 1 summit.sfu.ca
P Overton, W Li, X Cao, S Holdcroft - Macromolecules, 2020 - ACS Publications
Increasing the ion exchange capacity (IEC, mmol·g –1 ) of anion exchange membranes (AEMs) decreases the dependence of ionic conductivity (σ) and ion pair hydration on limiting …
Number of citations: 17 pubs.acs.org

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